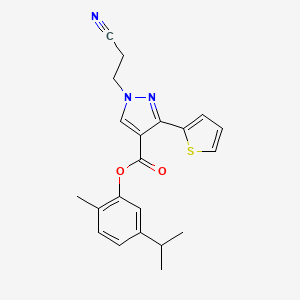![molecular formula C15H13BrN2O2S B5085146 2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMB and is known for its unique properties that make it an ideal candidate for various research studies.
Mécanisme D'action
BMB inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in maintaining the pH balance of cancer cells. By inhibiting the activity of this enzyme, BMB disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
BMB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BMB has also been shown to have anti-inflammatory and anti-oxidant properties. BMB achieves this by inhibiting the activity of specific enzymes and reducing the level of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMB is its high specificity towards carbonic anhydrase IX. This makes it an ideal candidate for cancer research studies, as it targets cancer cells specifically. However, BMB has several limitations as well. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, BMB has a short half-life, which limits its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for the study of BMB. One potential direction is the development of more effective synthesis methods that yield higher-quality BMB with improved solubility and stability. Another potential direction is the development of new drug delivery systems that can enhance the effectiveness of BMB in vivo. Additionally, further studies are needed to explore the potential applications of BMB in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB has several unique properties that make it an ideal candidate for cancer research studies, including its high specificity towards carbonic anhydrase IX. While BMB has several limitations, there are several potential future directions for the study of this compound that could lead to significant advancements in the field of scientific research.
Méthodes De Synthèse
The synthesis of BMB involves the reaction of 2-bromo-4'-methoxyacetanilide with carbon disulfide in the presence of potassium hydroxide. The resulting product is then treated with thionyl chloride and ammonia to obtain BMB. This method has been extensively studied and optimized to yield high-quality BMB with a purity of over 95%.
Applications De Recherche Scientifique
BMB has been extensively studied for its potential applications in scientific research. One of the most promising applications of BMB is in the field of cancer research. BMB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. BMB achieves this by inhibiting the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in many cancer cells.
Propriétés
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-11-6-4-5-10(9-11)17-15(21)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTMQNMPVONYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)